molecular formula C7H6N2OS B7904356 2-(Methylthio)oxazolo[5,4-b]pyridine

2-(Methylthio)oxazolo[5,4-b]pyridine

Cat. No.: B7904356
M. Wt: 166.20 g/mol
InChI Key: DKBGQXNLKVPGPF-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2OS It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a methylthio group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)oxazolo[5,4-b]pyridine typically involves the reaction of [1,3]oxazolo[4,5-b]pyridine-2(3H)-thione with methylating agents. One common method includes the use of potassium carbonate as a base and anhydrous dimethylformamide (DMF) as the solvent. The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

    Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

2-(Methylthio)oxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)oxazolo[5,4-b]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes through its interaction with key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine
  • 2-(Methylthio)oxazolo[4,5-b]pyridine

Uniqueness

2-(Methylthio)oxazolo[5,4-b]pyridine is unique due to its specific ring structure and the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity patterns and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-11-7-9-5-3-2-4-8-6(5)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBGQXNLKVPGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)oxazolo[5,4-b]pyridine
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2-(Methylthio)oxazolo[5,4-b]pyridine
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2-(Methylthio)oxazolo[5,4-b]pyridine
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2-(Methylthio)oxazolo[5,4-b]pyridine

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